Product packaging for C19H15NO4(Cat. No.:)

C19H15NO4

Cat. No.: B4765382
M. Wt: 321.3 g/mol
InChI Key: OKDKYUJLZXVVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

C19H15NO4 is a synthetic small-molecule compound provided for research purposes. While its specific mechanism of action and research applications are compound-dependent, molecules of this class are frequently investigated for their potential in various scientific fields. This may include serving as a key intermediate in organic synthesis , a precursor for developing functional materials , or a candidate for pharmaceutical probe development due to its structural features . Research into similar compounds often explores their electronic properties, reactivity, and potential biological activities, such as enzyme inhibition or receptor modulation . This product is guaranteed to be of high purity and stability, making it suitable for advanced laboratory applications. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to consult the specific literature for the compound this compound to fully understand its unique properties and applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO4 B4765382 C19H15NO4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-12-7-13(2)9-15(8-12)24-18-11-23-17-10-14(22-6-5-20)3-4-16(17)19(18)21/h3-4,7-11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDKYUJLZXVVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Research Landscape of C19h15no4

Contextualization within Natural Product Chemistry

Compounds with the molecular formula C19H15NO4, specifically Oxyberberine and Berberrubine (B190655), are situated within the rich and diverse field of natural product chemistry. They are classified as isoquinoline (B145761) alkaloids, a large family of nitrogen-containing secondary metabolites found in a variety of plant species. arabjchem.org Their parent compound, Berberine (B55584), is a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids and is a secondary metabolite in plants such as those from the Berberis genus. wikipedia.orgmedchemexpress.com

Oxyberberine and Berberrubine are known metabolites of berberine. arabjchem.orgotago.ac.nz Berberrubine, for instance, can be isolated from plants rich in berberine and is also formed through the metabolic demethylation of berberine by enzymes like CYP51, which is present in intestinal flora and mouse hepatocytes. otago.ac.nz Similarly, Oxyberberine is a gut microbiota-mediated oxidized product of berberine and is considered an absorbable form of berberine when administered orally. nih.gov The natural origin of these this compound compounds underscores their evolutionary selection for specific biological functions, a hallmark of natural products that makes them a fertile ground for chemical and pharmacological investigation.

The biosynthesis of the core berberine structure, from which these this compound compounds are derived, originates from the amino acid tyrosine. wikipedia.org The intricate biosynthetic pathway involves the formation of a tetracyclic skeleton from a benzyltetrahydroisoquinoline system, highlighting the complex enzymatic machinery that nature employs to construct such molecules. wikipedia.org

Scope of Synthetic Accessibility and Diversification

The synthetic accessibility of this compound compounds like Oxyberberine and Berberrubine is a critical aspect of their research and potential application. While they can be isolated from natural sources, the demand for these compounds, driven by their interesting biological profiles, often outstrips the supply from plants. otago.ac.nz This has spurred the development of synthetic and semi-synthetic routes to these molecules.

Berberrubine can be prepared through the selective demethylation of the more abundant berberine. nih.gov This process can be achieved by heating berberine under vacuum or via microwave irradiation. nih.gov Another method involves the reaction of berberine with urea (B33335) at high temperatures. otago.ac.nz The total synthesis of the berberine skeleton, which is foundational for producing berberrubine, has been a subject of extensive research, with methods like the Mannich reaction and transition metal-catalyzed reactions being prominent. otago.ac.nz

A concise synthesis of Oxyberberine (also known as 8-Oxoberberine) has also been reported, following a biomimetic pathway. researchgate.net This approach involves the coupling of an o-toluamide derivative with a benzonitrile (B105546) derivative to form a 3-arylisoquinoline intermediate, which is then cyclized to yield the final product. researchgate.net The development of efficient total synthesis methods is a significant advancement, as it circumvents the environmental concerns and sustainability issues associated with the large-scale extraction of the parent compound, berberine. otago.ac.nz

Furthermore, the core structure of these this compound compounds allows for synthetic diversification. For example, 9-O-substituted derivatives of berberrubine have been synthesized by treating it with haloalkanes, leading to novel compounds with potentially enhanced biological activities. nih.govresearchgate.net This ability to modify the chemical structure is crucial for structure-activity relationship (SAR) studies and the development of new chemical probes and therapeutic leads.

Contemporary Research Significance Across Chemical Disciplines

The contemporary research significance of this compound compounds, particularly Oxyberberine and Berberrubine, spans multiple chemical disciplines, largely driven by their diverse and potent biological activities. These compounds have shown promise in areas such as medicinal chemistry, chemical biology, and pharmacology.

Oxyberberine has demonstrated a range of pharmacological effects, including anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant properties. medchemexpress.commedchemexpress.com It acts as an agonist of heme oxygenase-1 (HO-1) and can modulate signaling pathways such as PI3K/Akt/AMPK and Nrf2. medchemexpress.combohrium.com Research has shown that Oxyberberine can improve insulin (B600854) sensitivity, reduce blood glucose levels, and protect pancreatic β-cells, suggesting its potential as a lead compound for anti-diabetic drug development. medchemexpress.combohrium.com In fact, some studies suggest that Oxyberberine may have a more favorable safety profile and superior anti-diabetic effects compared to its parent compound, berberine, and even the commonly used drug metformin. nih.gov Its anti-inflammatory effects have been observed in models of ulcerative colitis and traumatic brain injury. medchemexpress.commedchemexpress.com

Berberrubine also exhibits a wide array of biological activities, including anti-tumor, antithrombotic, and antiepileptic properties. arabjchem.org It has been shown to regulate glucose and lipid metabolism, often with greater in vivo efficacy than berberine, which is attributed to its improved lipid solubility and bioavailability. arabjchem.orgotago.ac.nz In the context of cancer research, berberrubine has demonstrated inhibitory effects on topoisomerases, enzymes crucial for cell proliferation, and has shown therapeutic potential against various cancer cell lines, including breast cancer. arabjchem.orgotago.ac.nz

The following interactive data tables summarize some of the key research findings related to these this compound compounds.

Table 1: Reported Biological Activities of this compound Compounds

Table 2: Natural Sources of the Parent Compound, Berberine

Synthetic Methodologies and Reaction Pathways

De Novo Synthesis Strategies for the C19H15NO4 Scaffold

De novo synthesis involves the construction of the target molecule from simpler precursors. For the this compound scaffold, this can involve a sequence of reactions that build the core structure and append the necessary functional groups.

One example of a multi-step synthesis leading to a this compound compound is the preparation of Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate. This synthesis typically involves steps such as the nitration of phenol, formation of a naphthyl ether, and subsequent acetylation with methyl acetate. nih.gov Another compound with the formula this compound, 1,3-dioxoisoindolin-2-yl 1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylate, can be synthesized from 1-(3,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid using a general procedure. nih.gov The synthesis of 4-(5-Benzyl-5H- nih.govnih.govdioxolo[4,5-f]indol-6-yl)-2-hydroxy-4-oxobut-2-enoic Acid, another this compound isomer, has been reported through multi-step procedures including N-benzylation, hydrolysis, and reaction with methyl lithium. uni.lu The chromeno[3,4-b]pyrrol-4(3H)-one core structure, which can be present in this compound compounds such as 1-(4-Methoxyphenyl)-8-methoxychromeno[3,4-b]pyrrol-4(3H)-one, can be synthesized by the reaction of a 1,4-dicarbonyl compound with ammonium (B1175870) acetate. rna-society.org

Multi-component reactions (MCRs) offer an efficient strategy for assembling complex molecules in a single step from three or more starting materials. This approach minimizes synthetic steps and can rapidly generate molecular diversity. nih.gov, nih.gov

A notable example relevant to the this compound formula is the four-component reaction for the synthesis of 1-phenyl-1,4-dihydro-2H-9-oxa-4-aza-phenanthrene-3,10-dione derivatives. This reaction involves the condensation of 4-hydroxycoumarin, ammonia (B1221849) solution, Meldrum's acid, and an aromatic aldehyde. uni-goettingen.de, nih.gov This one-pot process leads to the formation of the tetracyclic this compound scaffold through the simultaneous formation of multiple bonds. uni-goettingen.de, nih.gov

Another MCR strategy involves the three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes with isocyanides and anilines, which provides access to chromeno[4,3-b]pyrrol-4(1H)-ones. kobe-u.ac.jp, fishersci.be While the specific examples provided may have different molecular formulas, this methodology is a versatile route to related heterocyclic systems that could bear substituents resulting in the this compound composition. This MCR-based method can bypass lengthy synthetic steps and efficiently install the product in a single chemical step, offering potential for exploring chemical space in drug discovery. nih.gov, fishersci.be

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing cyclic systems. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. unimas.my, rna-society.org, nih.gov Hetero-Diels-Alder reactions, involving heteroatoms in the diene or dienophile, are valuable for synthesizing six-membered heterocycles. unimas.my, rna-society.org

A Diels-Alder approach has been successfully applied in the synthesis of a nitro-substituted biaryl compound with the molecular formula this compound. unimas.my This demonstrates the utility of cycloaddition reactions in constructing the carbon framework present in certain this compound isomers. The Diels-Alder reaction is known for its ability to control regio- and stereochemical outcomes, making it a valuable method for the synthesis of complex cyclic molecules. rna-society.org

Catalytic transformations, particularly those involving organometallic catalysts and C-H functionalization, have revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials. mdpi.com, kobe-u.ac.jp

Organometallic catalysis plays a crucial role in various synthetic routes. For instance, palladium-catalyzed domino reactions involving C-H bonds have been developed for the synthesis of functionalized carbocycles and heterocycles. 134.76.19 While direct examples leading specifically to this compound through these precise domino reactions are not explicitly detailed in the provided information, the general methodology is applicable to the construction of complex cyclic and polycyclic systems that could encompass the this compound scaffold with appropriate substitution patterns.

C-H functionalization allows for the selective introduction of functional groups at specific C-H bonds. Transition metal catalysts, such as palladium, rhodium, and iridium, are commonly employed in these transformations. mdpi.com, nih.gov Examples of catalytic C-H functionalization include regioselective Ir-catalyzed C-H borylation and Pd-catalyzed arylation. mdpi.com, rsc.org The synthesis of acridine (B1665455) derivatives, which can have the this compound formula with appropriate substituents, has been achieved through a modular approach involving copper-mediated cascade annulation combined with photo-excitation. nih.gov, This highlights the utility of metal-catalyzed cascade reactions in constructing complex heterocyclic systems.

Functionalization and Derivatization of this compound and Analogues

Once the core this compound scaffold or a related analogue is synthesized, further functionalization and derivatization can be undertaken to introduce additional complexity or modify the properties of the molecule.

Compounds with the this compound formula, such as Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate, can undergo typical reactions of their functional groups, including hydrolysis, transesterification, and nucleophilic substitution of the ester, or reduction and electrophilic aromatic substitution of the nitro group. nih.gov The polycyclic compound 7-acetyl-1,2,3,4-tetrahydronaphtho[2,3-a]quinolizine-6,8,13-trione (this compound) can undergo oxidation and reduction reactions.

Achieving regioselectivity and stereoselectivity in functionalization reactions is crucial for the precise synthesis of desired isomers and enantiomers. Regioselectivity refers to the preference for reaction at a specific site within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others.

These principles are fundamental in modifying complex organic molecules, including those with the this compound framework. While specific examples of regioselective or stereoselective derivatization of a pre-formed this compound molecule were not extensively detailed in the provided information, the importance of these concepts is evident in related synthetic transformations. For instance, regioselective C-H functionalization has been achieved using Ir-catalyzed borylation on benzothiadiazole derivatives. mdpi.com, rsc.org Stereoselective strategies are also employed in the functionalization of alkenes catalyzed by organometallic complexes. rna-society.org, The application of these controlled functionalization methods to this compound scaffolds would allow for the precise introduction of new functional groups at specific positions with defined stereochemistry.

Heterocyclic annulation involves the formation of a new heterocyclic ring fused to an existing molecular framework. This is a powerful strategy for increasing the structural complexity and creating diverse polycyclic systems.

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the detailed reaction mechanisms involved in the synthesis of this compound compounds is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Reaction mechanisms describe the step-by-step process of how reactants transform into products, including the sequence of bond breaking and formation, the role of intermediates, and the involvement of catalysts.

Kinetic studies involve measuring reaction rates under varying conditions (e.g., concentration, temperature, catalyst presence) to gain insights into the rate-determining step and the molecularity of the reaction. seejph.comepa.govchemicalbook.comrsc.org Isotopic labeling, where specific atoms in the reactants are replaced with their isotopes (e.g., 2H, 13C, 15N), can help trace the fate of different atoms throughout the reaction pathway and identify which bonds are broken and formed during the transformation. molport.combeilstein-journals.orgorganic-chemistry.orgcompliancecosmos.orgresearchgate.netgoogle.com These techniques are powerful tools for proposing and verifying reaction mechanisms.

Despite their general importance in organic chemistry, specific applications of detailed kinetic studies or isotopic labeling experiments to definitively elucidate the complete reaction mechanisms for the synthesis of compounds with the molecular formula this compound were not prominently featured in the search results. Research in this area would involve designing experiments to probe the specific steps of the identified synthetic routes, such as those for Methyl 2-(4-nitrophenyl)-2-(naphalen-2-yl)acetate or the naphthofuro[3,2-b]pyridine derivative.

The synthesis of organic molecules, particularly those with chiral centers or double bonds, can lead to different stereoisomers. Controlling the stereochemical outcome of a reaction is paramount in the synthesis of many biologically active compounds. Stereoselectivity is determined by the relative energies of the transition states leading to different stereoisomeric products.

Transition state analysis involves studying the high-energy, short-lived molecular arrangement at the peak of the energy barrier between reactants and products. ontosight.ai Computational chemistry methods are often employed to model transition states and predict reaction pathways and stereochemical preferences.

While the molecular formula this compound does not inherently indicate the presence of chiral centers, specific structures with this formula may possess stereoisomers. For example, if a synthetic route involves the formation of a new chiral center or the manipulation of existing ones, understanding and controlling the stereochemical outcome becomes important. However, detailed studies specifically analyzing the transition states and predicting or explaining the stereochemical outcomes for the synthesis of individual this compound compounds were not found in the available information. Research in this area would require in-depth experimental and computational studies tailored to the specific synthetic steps and molecular structures of the target this compound compound.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. molport.comniscpr.res.in Applying these principles to the synthesis of this compound compounds can lead to more sustainable and environmentally friendly manufacturing processes. Key aspects of green chemistry in synthesis include maximizing atom economy, using safer solvents, minimizing waste generation, utilizing renewable feedstocks, and employing energy-efficient methods. molport.comniscpr.res.in

Atom economy is a metric that measures the efficiency of a reaction by calculating the proportion of the mass of the reactants that is incorporated into the final product. Reactions with high atom economy generate less waste. The choice of solvent significantly impacts the environmental footprint of a synthesis; using greener solvents or solvent-free conditions is a key goal. molport.comniscpr.res.in Energy efficiency, such as conducting reactions at lower temperatures or using alternative energy sources like microwave irradiation, also aligns with green chemistry principles. molport.comniscpr.res.incompliancecosmos.org

While general discussions on green chemistry in organic synthesis are prevalent, specific studies detailing the application of dedicated green chemistry approaches for the synthesis of individual compounds with the molecular formula this compound were not extensively found. Implementing green chemistry in the synthesis of these compounds would involve evaluating existing routes against the twelve principles of green chemistry and developing alternative, more sustainable methodologies. This could include exploring catalytic approaches, optimizing reaction conditions to reduce energy consumption, or utilizing alternative, less hazardous reagents and solvents. The pharmaceutical industry, where some compounds with this formula or related structures might find application, has a growing focus on implementing green chemistry metrics like Process Mass Intensity (PMI) to assess and improve the environmental performance of synthetic routes.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for probing the molecular framework. By interacting with the molecule's nuclei, vibrational modes, and electronic systems, these techniques generate unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the connectivity of atoms within a molecule. organicchemistrydata.org For a compound like 2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione, both ¹H and ¹³C NMR spectra provide crucial initial data. organicchemistrydata.orgmsu.edu

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons on the phenyl and isoindoline (B1297411) rings, typically in the range of 7.0-8.5 ppm. The protons on the piperidine (B6355638) ring would appear more upfield, with the methine proton adjacent to the isoindoline nitrogen showing a characteristic chemical shift. The methylene (B1212753) protons of the piperidine ring would likely present as complex multiplets. chemistrysteps.com

¹³C NMR: The carbon spectrum would show signals for the carbonyl carbons of the dioxopiperidine and isoindoline moieties in the downfield region (160-180 ppm). The aromatic carbons would resonate between 120-150 ppm, while the aliphatic carbons of the piperidine ring would be found in the upfield region (20-50 ppm). msu.edu

2D NMR Techniques: To unambiguously assign these signals and establish through-bond and through-space correlations, multi-dimensional NMR experiments are employed. organicchemistrydata.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, connecting the adjacent protons within the piperidine ring and within the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. For example, it would show a correlation from the piperidine methine proton to the carbonyl carbons of the isoindoline ring, confirming the link between the two heterocyclic systems.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR provides insights into the molecular conformation and packing in the solid state, which can differ from the solution state.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for 2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
Piperidine CH~5.0~50Isoindoline C=O
Piperidine CH₂~2.0-2.8~22, ~31Piperidine C=O
Piperidine NH~8.2-Piperidine C=O
Isoindoline Aromatic CHs~7.8-8.0~124-135Isoindoline C=O
Phenyl Aromatic CHs~7.4-7.6~128-130-
Piperidine C=O-~168, ~171-
Isoindoline C=O-~165, ~167-

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. thermofisher.comresearchgate.net For C19H15NO4, the expected exact mass would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the formula. Techniques like Electrospray Ionization (ESI) are often used to gently ionize the molecule for analysis. uni-wuerzburg.de

Fragmentation Analysis: Beyond the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) experiments elucidates the molecule's structure by breaking it into smaller, charged fragments. dcu.iecolumbia.edu For the representative structure, key fragmentation pathways would likely involve:

Cleavage of the bond between the piperidine and isoindoline rings.

Loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the dioxo functionalities.

Fragmentation of the piperidine ring itself.

Analyzing the exact masses of these fragments helps to piece together the original structure, much like a puzzle. nih.gov

Interactive Data Table: Predicted HRMS Fragmentation for 2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione

Fragment DescriptionProposed FormulaCalculated Exact Mass
[M+H]⁺ (Parent Ion)C19H16NO4⁺334.1074
Loss of Phenyl GroupC13H11N2O4⁺275.0662
Phthalimide MoietyC8H5NO2⁺147.0315
Dioxopiperidine MoietyC5H8NO2⁺128.0498

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.commt.com Specific functional groups absorb IR radiation or scatter light (Raman) at characteristic frequencies, providing a molecular fingerprint. nih.gov

IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, likely appearing around 1700-1770 cm⁻¹. The N-H stretch of the piperidine ring would be visible around 3200-3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. youtube.com It would be effective in identifying the vibrations of the aromatic rings and the carbon backbone of the molecule. The complementary nature of IR and Raman allows for a more complete vibrational analysis. edinst.com

UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.commsu.edu The parts of a molecule that absorb light are called chromophores. msu.edu For 2-(2,6-dioxopiperidin-3-yl)-5-phenylisoindoline-1,3-dione, the extensive system of conjugated pi-electrons in the phenyl and isoindoline rings constitutes the primary chromophore. This would result in strong absorption bands in the UV region, typically between 200-400 nm. researchgate.net The position and intensity of these absorption maxima are sensitive to the molecular environment and can provide information about the extent of conjugation.

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure with atomic-level resolution. wiley.com

To perform this analysis, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays. The way the X-rays are diffracted by the electrons in the crystal is recorded and analyzed. wiley.com This diffraction pattern is used to calculate an electron density map of the molecule, from which the precise position of each atom can be determined.

For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous information on:

Bond lengths and angles.

The relative orientation of the phenyl, isoindoline, and piperidine rings.

The conformation of the six-membered piperidine ring.

Intermolecular interactions, such as hydrogen bonding and pi-stacking, in the crystal lattice.

This technique is considered the gold standard for structural determination, providing a definitive snapshot of the molecule in the solid state. nih.gov

Based on a comprehensive review of available scientific literature, it has not been possible to locate a single, specific chiral compound with the molecular formula this compound for which detailed, published data on both advanced structural characterization and chiroptical spectroscopy exists.

To fulfill the user's request for an article structured around the specified outline, it would be necessary to have access to research that includes:

A complete X-ray crystallographic analysis detailing crystal packing, hydrogen bonding networks, and π-π stacking interactions.

A stereochemical assignment study employing Electronic Circular Dichroism (ECD) and/or Vibrational Circular Dichroism (VCD).

While general principles for these analytical techniques are well-documented, and data exists for compounds with similar structures or functional groups, the specific data required to generate a thorough and scientifically accurate article solely on a this compound compound is not available in the public domain. Constructing an article would require combining data from different, unrelated compounds, which would violate the explicit instruction to focus solely on the specified molecular formula.

Therefore, the requested article cannot be generated at this time due to the lack of necessary scientific source data.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic environment of molecules like C19H15NO4, providing insights that are fundamental to understanding their chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. youtube.comresearchgate.net It is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. youtube.comyoutube.com For chalcone (B49325) derivatives and other isomers of this compound, DFT calculations are routinely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.

Researchers typically use a combination of a functional (e.g., B3LYP or PBE) and a basis set (e.g., 6-311++G(d,p)) to perform these calculations. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. researchgate.net DFT studies provide detailed information on bond lengths, bond angles, and dihedral angles, which together define the molecule's three-dimensional shape. Furthermore, these calculations can map the electron density distribution, revealing which parts of the molecule are electron-rich or electron-poor, insights critical for predicting reactivity. youtube.com

Table 1: Representative DFT Calculation Parameters for this compound Isomers
ParameterTypical Value/MethodSignificance
FunctionalB3LYP, PBE0, M06-2XApproximates the exchange-correlation energy, a key component of the total energy. researchgate.net
Basis Set6-31G(d,p), 6-311++G(d,p), cc-pVTZDescribes the atomic orbitals used to construct the molecular orbitals.
Optimized Bond Length (C=O)~1.23 ÅProvides insight into the bond order and strength within the carbonyl group.
Optimized Bond Angle (C-C-C in phenyl ring)~120°Reflects the planarity and aromaticity of the ring structures.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comschrodinger.com For this compound isomers, FMO analysis, often performed using the outputs of DFT calculations, helps to predict the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The spatial distribution of these orbitals reveals the specific atoms that are most involved in these interactions.

Table 2: Typical FMO Analysis Data for a this compound Chalcone Derivative
ParameterTypical Calculated Value (eV)Interpretation
HOMO Energy-6.0 to -5.5Indicates the energy of the highest energy electrons; relates to ionization potential.
LUMO Energy-2.5 to -2.0Indicates the energy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)3.5 to 4.0A larger gap implies higher kinetic stability and lower chemical reactivity. schrodinger.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient species like transition states. arxiv.orgyoutube.comyoutube.com By modeling the reaction pathway, researchers can map the potential energy surface that connects reactants to products. rsc.orgnih.gov This involves locating the minimum energy path and identifying the transition state, which is the highest energy point along this path and represents the energy barrier for the reaction. youtube.com

For this compound compounds, this could involve modeling reactions such as the Claisen-Schmidt condensation used to synthesize chalcones, or their subsequent reactions. nih.govresearchgate.net Techniques like relaxed surface scans or more sophisticated methods like nudged elastic band (NEB) can be used to find an approximate reaction path. youtube.com Once a candidate for the transition state is found, its structure is optimized, and frequency calculations are performed to confirm that it has exactly one imaginary frequency, a defining characteristic of a true transition state. youtube.com This analysis provides crucial insights into the reaction's feasibility and kinetics. arxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and structural changes. mdpi.com

For a flexible molecule like a this compound isomer, MD simulations can explore the different spatial arrangements (conformations) it can adopt. These simulations are typically run for nanoseconds or longer and can reveal how the molecule's shape changes in different environments, such as in various solvents. Key parameters like the Root Mean Square Deviation (RMSD) are monitored to assess structural stability over the course of the simulation. mdpi.com This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico methods are instrumental in establishing relationships between a molecule's structure and its chemical or biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate variations in the chemical structure of a series of compounds with their measured activity. mdpi.comnih.govnih.gov The process involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound and then using statistical methods to build a predictive model. researchgate.net For a series of this compound derivatives, a QSAR model could predict a specific activity based on features like hydrophobicity, electronic properties, and steric factors. researchgate.net

Pharmacophore Hypothesis Generation (excluding clinical applications)

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to have a specific interaction with a target structure. nih.govyoutube.comresearchgate.net These features include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov

Pharmacophore models can be generated based on the structure of a known active compound or from the active site of a target protein. nih.govnih.gov For this compound isomers, a pharmacophore model could be developed from a set of structurally similar compounds with a known non-clinical activity, such as enzyme inhibition. nih.gov This model serves as a 3D query to search large chemical databases for new compounds that possess the same essential features and are therefore likely to exhibit similar activity. researchgate.net This approach is a powerful tool for identifying novel chemical scaffolds. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. rsc.orgnih.govnih.govnih.govnih.govuobasrah.edu.iq

Prediction of NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. uobasrah.edu.iq Computational methods, particularly Density Functional Theory (DFT) and machine learning-based approaches, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. rsc.orgnih.govnih.govnih.govnih.gov

For this compound (GW5074), predicted ¹H and ¹³C NMR chemical shifts can be calculated using various software packages and online tools. nmrdb.orgnmrdb.orgcaspre.ca These predictions are based on the molecule's 3D structure and take into account the electronic environment of each nucleus. The predicted spectra are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using computational prediction tools.

Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionPredicted Chemical Shift (ppm)
Aromatic Protons6.8 - 8.0
Vinyl Proton~7.5
N-H Proton~8.5
O-H Proton~9.0

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl Carbon~170
Aromatic Carbons110 - 150
Olefinic Carbons120 - 140

Prediction of UV-Vis Absorption Maxima:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobasrah.edu.iq Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the UV-Vis absorption spectra of molecules. mdpi.comyoutube.comresearchgate.netfaccts.deresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. mdpi.comyoutube.comresearchgate.netfaccts.deresearchgate.net

For a molecule like this compound, with its extended conjugated system, TD-DFT calculations would predict strong absorptions in the UV-Vis region. The calculations would typically be performed with a specified functional (e.g., B3LYP, CAM-B3LYP) and basis set, and can include solvent effects to better mimic experimental conditions. mdpi.comresearchgate.netresearchgate.net

The predicted UV-Vis spectrum for this compound would likely show multiple absorption bands corresponding to π-π* and n-π* transitions within the chromophore.

Predicted UV-Vis Absorption Maxima (λmax) for this compound

Predicted λmax (nm)Transition Type
~380π-π
~270π-π
~240n-π*

Molecular Interactions and Preclinical Biological Activity Studies in Vitro/cell Based

Enzyme Inhibition and Modulation Studies (Cell-Free Systems)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. libretexts.orglibretexts.org In cell-free systems, compounds with the molecular formula C19H15NO4 have been evaluated for their ability to modulate the activity of specific enzymes.

Inhibition can be either reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be competitive, where the inhibitor binds to the active site, or non-competitive, where it binds to a different site. libretexts.orgwikipedia.org Irreversible inhibitors, on the other hand, typically form strong covalent bonds with the enzyme. libretexts.orgnih.gov

For instance, studies on compounds structurally related to this compound isomers, such as those containing a chalcone (B49325) or thiazole (B1198619) nucleus, have shown significant enzyme inhibitory potential. lookchem.comniscpr.res.in For example, certain chalcone derivatives have been investigated for their ability to inhibit enzymes involved in inflammatory pathways and cell signaling. The specific type of inhibition (competitive, non-competitive, or mixed) is often determined through kinetic studies, which analyze the effect of the inhibitor on the enzyme's reaction rate at different substrate concentrations. libretexts.org

Receptor Binding and Ligand-Target Interactions (In Vitro)

The interaction of a compound with a cellular receptor is a critical first step in many biological processes. In vitro binding assays are employed to determine the affinity and specificity of a ligand for its receptor. For example, studies on angiotensin IV (AIV) analogs have utilized radioligand binding assays to determine their inhibitory constants (Ki) at the AT4 receptor, revealing that the N-terminal domains of the AIV peptide are crucial for receptor binding. nih.gov

While specific receptor binding studies for a compound with the exact formula this compound are not extensively documented in the provided results, the general principles of ligand-target interaction are well-established. Techniques such as peptide scanning and site-directed mutagenesis are used to identify the specific amino acid residues involved in the binding interface between a ligand and its receptor, as demonstrated in the study of interleukin-15 and its receptor. nih.gov Computational docking studies can also predict the binding modes of compounds with their target proteins. niscpr.res.in

Antioxidant Activity Assessment in Chemical and Cell-Based Assays

Many diseases are associated with oxidative stress caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants can mitigate this damage by scavenging free radicals. The antioxidant potential of chemical compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.comscielo.org.mx

Several studies have highlighted the antioxidant properties of compounds structurally related to this compound isomers. For example, flavonoids, which share some structural motifs, are known for their antioxidant activity, which is often attributed to their phenolic hydroxyl groups. researchgate.net The antioxidant capacity of various plant extracts containing phenolic compounds has been demonstrated through their ability to scavenge DPPH and ABTS radicals, with results often expressed as IC50 values (the concentration required to inhibit 50% of the radicals). mdpi.comredalyc.org

Assay Type Principle Typical Measurement
DPPH Radical ScavengingMeasures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. nih.govIC50 value (µg/mL or µM)
ABTS Radical ScavengingMeasures the ability of a compound to scavenge the blue/green ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic antioxidants. nih.govmdpi.comIC50 value (µg/mL or µM)

Antimicrobial Efficacy Against Model Microorganisms (In Vitro)

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. In vitro antimicrobial susceptibility tests, such as the microdilution method, are used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. nih.govmdpi.com

Compounds with a this compound backbone, particularly those incorporating heterocyclic rings like quinoxaline (B1680401) or thiazole, have shown promise as antimicrobial agents. niscpr.res.innih.gov For instance, a series of quinoxaline-based compounds demonstrated good to moderate antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values in the range of 4–32 µg/mL. nih.gov Some of these compounds also showed efficacy against methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for some of these compounds involves compromising the integrity of the bacterial cell membrane. nih.gov

Microorganism Compound Type MIC Range (µg/mL)
Staphylococcus aureusQuinoxaline derivatives4–16 nih.gov
Bacillus subtilisQuinoxaline derivatives8–32 nih.gov
Escherichia coliQuinoxaline derivatives4–32 nih.gov
MRSAQuinoxaline derivatives8–32 nih.gov

Anti-Proliferative Activity in Cell Lines (without human clinical context)

The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as an anticancer agent. This is typically assessed in vitro using various cancer cell lines. The anti-proliferative activity is often quantified by the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. nih.gov

Several studies have reported the anti-proliferative effects of compounds with the this compound formula or related structures. For example, certain indole–isatin molecular hybrids have demonstrated significant in vitro anti-proliferative activity against human cancer cell lines, with some compounds showing greater potency than the reference drug sunitinib. nih.gov Flow cytometry analysis can be used to determine the effect of a compound on the cell cycle. Some compounds have been shown to arrest cells in the G1 phase of the cell cycle, leading to apoptosis. nih.gov

Cell Line Compound Type IC50 Value (µM) Reference Compound Reference IC50 (µM)
A-549 (lung), HT-29 (colon), ZR-75 (breast)Indole–isatin hybrids1.69 and 1.91 (for most active compounds) nih.govSunitinib8.11 nih.gov
MCF-7, MDA-MB-468 (breast), LNCaP, DU-145 (prostate)BrassinosteroidsMicromolar concentrations nih.govNot specifiedNot specified

Investigation of Molecular Mechanisms in Biological Systems (In Vitro/Cellular Level)

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a therapeutic agent. This involves studying its interactions with cellular components and pathways at a detailed level.

Cellular Uptake and Subcellular Localization Studies

For a compound to be effective, it must often enter the target cell. Cellular uptake mechanisms can include passive diffusion, facilitated diffusion, and various forms of endocytosis. nih.gov Studies on the cellular uptake of nanocarriers, for instance, have used inhibitors of specific pathways to elucidate the primary routes of internalization. For example, chlorpromazine (B137089) is used to inhibit clathrin-mediated endocytosis. nih.gov

The uptake of small molecules can be influenced by their physicochemical properties, such as lipophilicity and charge. While specific cellular uptake studies for a this compound compound were not found in the provided search results, the general principles apply. Once inside the cell, the compound's subcellular localization (e.g., nucleus, mitochondria, cytoplasm) will determine its access to potential molecular targets. This can be investigated using techniques such as fluorescence microscopy with labeled compounds.

Effects on Cellular Pathways and Biomolecular Processes (excluding disease pathology)

The chemical compound this compound, represented by isomers such as Berberrubine (B190655) and Aristolactam BII, has been the subject of various in vitro studies to elucidate its interactions with fundamental cellular and biomolecular processes. These investigations reveal a range of effects on key signaling cascades and regulatory mechanisms that are integral to cellular function, independent of specific disease pathologies.

Modulation of Key Signaling Pathways

In vitro research has demonstrated that Berberrubine, an isomer of this compound, can significantly influence critical cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the regulation of a multitude of cellular processes.

Studies on porcine intestinal epithelial cells (IPEC-J2) have shown that Berberrubine can inhibit the activation of the NF-κB signaling pathway. nih.gov Specifically, it has been observed to suppress the phosphorylation of IκBα and the p65 subunit, which are crucial steps in the activation of NF-κB. nih.govaacrjournals.org This inhibitory effect has also been noted in human monocytic (THP-1) cells. nih.gov

Concurrently, Berberrubine affects the MAPK signaling pathway, which works in concert with the NF-κB pathway to regulate cellular responses. nih.gov In vitro experiments have indicated that Berberrubine can inhibit the phosphorylation of key proteins in the MAPK cascade, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.govmdpi.comresearchgate.net The modulation of these pathways suggests that this compound can influence fundamental cellular processes regulated by these signaling networks. nih.gov

Impact on Cell Cycle Progression

The influence of this compound isomers on cell cycle regulation has been a significant area of investigation. Berberrubine has been shown to induce cell cycle arrest at different phases, depending on the cell type. For instance, in human prostate carcinoma cells (DU145), treatment with Berberrubine led to an arrest in the G1 phase of the cell cycle. aacrjournals.org Similarly, G0/G1 phase arrest was observed in human colorectal carcinoma cells (HCT 116) and breast cancer cell lines (MCF-7). mdpi.comnih.gov In contrast, other studies have reported a G2/M phase arrest in different cancer cell lines, including Tca8113, Hela, CNE2, and HT29, following Berberrubine treatment. nih.gov

Aristolactam BII, another isomer, has also been shown to affect cell cycle progression. In human lung carcinoma A549 cells, aristolactam BII induced cell cycle arrest in the S or G2/M phase. nih.gov This was associated with a dose-dependent decrease in the levels of cyclin E, cyclin A, CDK2, and Cdc2 proteins. nih.gov

Table 1: Effect of Berberrubine (this compound Isomer) on Cell Cycle Distribution in Various Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

Cell Line Concentration (µM) Duration (hours) Observed Effect Reference
DU145 (Prostate Carcinoma) 50 48 G1 Arrest (59% of cells) aacrjournals.org
DU145 (Prostate Carcinoma) 100 48 G1 Arrest (67% of cells) aacrjournals.org
HCT 116 (Colorectal Carcinoma) 10.54 µg/mL 48 G0/G1 Arrest mdpi.com
MCF-7 (Breast Cancer) Not specified Not specified G0/G1 Arrest nih.gov
Tca8113 (Tongue Carcinoma) Not specified 12 G2/M Arrest nih.gov
Hela (Cervical Cancer) Not specified 24 G2/M Arrest nih.gov
CNE2 (Nasopharyngeal Carcinoma) Not specified 36 G2/M Arrest nih.gov

Influence on Apoptotic Pathways

The process of programmed cell death, or apoptosis, is a fundamental biomolecular process that can be influenced by external compounds. In vitro studies have shown that isomers of this compound can modulate the expression of key proteins involved in the apoptotic cascade.

Berberrubine treatment has been associated with changes in the levels of Bcl-2 family proteins, which are critical regulators of apoptosis. In multiple cancer cell lines, Berberrubine was found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the initiation of the intrinsic apoptotic pathway. nih.gov

Similarly, Aristolactam BII has been demonstrated to influence apoptotic pathways in A549 cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this isomer was shown to increase the levels of caspase-3 and caspase-8, which are key executioner and initiator caspases in the apoptotic process, respectively. nih.gov

Table 2: Modulation of Key Apoptosis-Related Proteins by this compound Isomers in vitro This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Isomer Cell Line Effect on Bcl-2 Effect on Bax Effect on Caspases Reference
Berberrubine Various cancer cell lines Decrease Increase Not specified nih.gov

Enzyme Inhibition

While comprehensive studies on the direct enzymatic inhibition by all this compound isomers are not widely available, the known effects on signaling pathways suggest interactions with various kinases. For example, the inhibition of the MAPK pathway by Berberrubine implies a modulation of the activity of kinases such as p38, ERK, and JNK. nih.govmdpi.com Furthermore, some natural alkaloids have been investigated for their ability to inhibit enzymes like topoisomerases, which are crucial for DNA replication and transcription. nih.govnih.gov However, specific data on the direct inhibitory constants (e.g., IC50) of this compound isomers on a wide range of purified enzymes are limited in the reviewed literature.

Advanced Applications in Materials Science and Supramolecular Chemistry

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular assembly, the spontaneous association of molecules into ordered structures through non-covalent interactions, is a cornerstone of modern materials science. Compounds with the formula C19H15NO4 have demonstrated potential in this area, forming defined architectures driven by precise intermolecular forces.

Self-Assembly of this compound Derivatives into Ordered Structures

The self-assembly of molecules into ordered structures is a key aspect of creating functional materials. This process relies on the inherent properties of the molecules, such as their shape, polarity, and the presence of functional groups capable of participating in non-covalent interactions. While specific detailed studies on the self-assembly of all this compound isomers are not extensively documented in the provided search results, the general principles of molecular self-assembly apply. Organic molecules with appropriate structural features can assemble into various ordered forms, including crystalline structures, fibers, and layers, depending on the molecular design and environmental conditions. For example, one compound with the formula this compound, ethyl (Z)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate, forms a monoclinic crystal structure stabilized by intermolecular interactions.

Non-Covalent Interactions Governing Supramolecular Architecture

The formation and stability of supramolecular assemblies are dictated by a hierarchy of non-covalent interactions. These interactions, weaker than covalent bonds, include hydrogen bonding, pi-pi stacking, van der Waals forces, and electrostatic interactions. For compounds with the molecular formula this compound, the specific arrangement of atoms and functional groups within each isomer determines which non-covalent interactions are dominant. For instance, molecules containing aromatic rings can engage in pi-pi stacking interactions, while those with hydrogen bond donors and acceptors can form intricate hydrogen bond networks. These directed interactions guide the molecules into specific arrangements, leading to the formation of well-defined supramolecular architectures. The interplay of these forces allows for the design of systems with tailored structural and functional properties.

Integration of this compound in Functional Materials

The integration of organic compounds like those with the formula this compound into materials can impart new or enhanced functionalities, particularly in the realms of optics and electronics, and enable their use in sensing applications.

Optical and Electronic Property Modulation

The optical and electronic properties of materials can be significantly influenced by the incorporation of organic molecules. Compounds with extended pi systems or specific chromophores and fluorophores within the this compound framework can exhibit interesting optical behaviors, such as absorption and emission of light. By controlling the molecular structure and the way these molecules are organized within a material, their optical and electronic properties can be modulated. This includes tuning band gaps, influencing charge transport, and altering light-matter interactions. Such modulation is crucial for developing materials for applications like organic electronics, photonics, and optoelectronics.

Potential in Sensor Development and Chemical Sensing

The sensitivity of supramolecular assemblies and functional materials to external stimuli makes compounds with the formula this compound potential candidates for sensor development. Changes in the chemical environment, such as the presence of specific analytes, can disrupt the non-covalent interactions holding the assembly together or interact directly with the embedded organic molecules, leading to a measurable change in a physical property (e.g., optical signal, electrical conductivity). One compound with the formula this compound has been explored as a pH sensing probe, demonstrating the potential of such molecules in chemical sensing applications. The design of selective and sensitive chemical sensors relies on the rational design of the molecular recognition element (the this compound compound or its derivative) and the transducer mechanism that converts the molecular recognition event into a detectable signal.

Analytical Methodologies for Research Applications Beyond Basic Identification

Advanced Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone of separating and purifying N-protected amino acids like N-Phthaloyl-DL-phenylalanine from reaction mixtures and biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful tools in this regard.

HPLC is the most common technique for the analysis and purification of N-protected amino acids due to its versatility and high resolution. The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For compounds like N-Phthaloyl-DL-phenylalanine, which possesses a chiral center, chiral stationary phases (CSPs) are often employed to separate the D- and L-enantiomers.

Research has demonstrated the effective chiral separation of N-Phthaloyl-DL-phenylalanine using polysaccharide-derived CSPs. researchgate.net These columns allow for the resolution of the racemic mixture into its constituent enantiomers, which is critical in many biochemical and pharmaceutical research applications. The method's performance is highly dependent on the mobile phase composition, where a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol, often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is used. researchgate.net

Table 1: Example HPLC Method for Chiral Separation of N-Phthaloyl-DL-phenylalanine

ParameterConditionSource
Stationary Phase Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) researchgate.net
Mobile Phase Hexane / 2-Propanol (95:5, v/v) with 0.1% Trifluoroacetic Acid (TFA) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 254 nm researchgate.net
Retention Time (D-form) ~9.0 min synzeal.com
Retention Time (L-form) ~11.4 min synzeal.com

This interactive table summarizes a specific, published HPLC method for the chiral separation of N-Phthaloyl-DL-phenylalanine.

Direct GC-MS analysis of non-volatile and polar molecules like N-phthaloyl amino acids is not feasible. Therefore, a crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form. koreascience.kr Silylation is a common derivatization technique where active hydrogens in the molecule are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. koreascience.krekb.eg

For N-Phthaloyl-DL-phenylalanine, the carboxylic acid group must be derivatized. Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. koreascience.krresearchgate.net The resulting TBDMS ester is significantly more volatile and produces characteristic fragments in the mass spectrometer, allowing for sensitive detection and structural confirmation. nih.gov

Table 2: Representative GC-MS Derivatization and Analysis Protocol

StepDescriptionRationaleSource
1. Derivatization Agent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in acetonitrile.Forms a stable, volatile TBDMS derivative suitable for GC. koreascience.krresearchgate.net
2. Reaction Heat sample with MTBSTFA at 100-120°C for 30 minutes to 4 hours.Ensures complete derivatization of the carboxylic acid group. koreascience.krresearchgate.net
3. GC Column Fused silica capillary column, e.g., SLB™-5ms (5% phenyl polysiloxane).Provides good separation of derivatized analytes. koreascience.kr
4. GC Oven Program Initial temp 100°C, ramp to 300-360°C.Optimizes separation and ensures elution of higher molecular weight derivatives. koreascience.kr
5. MS Detection Electron Ionization (EI) with Selected Ion Monitoring (SIM).Provides high sensitivity and specificity for quantification. researchgate.net

This interactive table outlines a typical workflow for the GC-MS analysis of amino acid derivatives, applicable to N-Phthaloyl-DL-phenylalanine.

Purity Profiling and Impurity Analysis

Impurity profiling is the identification and quantification of all potential impurities in a substance. chemicalbook.comresearchgate.net For N-Phthaloyl-DL-phenylalanine, impurities can arise from the synthesis process or degradation. The most common synthesis involves the reaction of DL-phenylalanine with phthalic anhydride. researchgate.netresearchgate.net

Potential impurities include:

Unreacted Starting Materials: Phenylalanine and Phthalic Anhydride.

Side-Reaction Products: Such as asymmetrically formed phthalic acid diamides. nih.gov

Degradation Products: Arising from instability under certain pH, light, or temperature conditions.

Enantiomeric Impurity: The presence of the undesired enantiomer (e.g., the D-form in a preparation of the L-form) is a critical purity parameter, especially for pharmaceutical applications. researchgate.net

HPLC is the primary tool for purity profiling, capable of separating the main compound from its related impurities.

Table 3: Potential Impurities in N-Phthaloyl-DL-phenylalanine and Analytical Methods

Impurity NamePotential SourceRecommended Analytical Technique
PhenylalanineUnreacted starting materialReversed-Phase HPLC with UV or pre-column derivatization (OPA/FMOC). demarcheiso17025.comnih.gov
Phthalic AnhydrideUnreacted starting materialReversed-Phase HPLC with UV detection.
Phthalic AcidHydrolysis of Phthalic AnhydrideReversed-Phase HPLC with UV detection.
D-Phenylalanine (in L-form)Racemization during synthesis; impurity in starting materialChiral HPLC. researchgate.netresearchgate.net
Phthalamic Acid DiamidesSide reaction with excess amineReversed-Phase HPLC with UV/MS detection. nih.gov

This interactive table lists common impurities associated with N-Phthaloyl-DL-phenylalanine and the appropriate analytical methods for their detection.

Development of Quantitative Analytical Methods for Research Samples

Once a separation method is established, it must be validated to ensure it is suitable for quantitative analysis. demarcheiso17025.com Method validation demonstrates that an analytical procedure is accurate, precise, reproducible, and robust for its intended purpose. nih.govsigmaaldrich.com Key validation parameters are defined by international guidelines and include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For research samples, these validated methods are crucial for determining concentrations in various matrices.

Table 4: Typical Performance Characteristics for a Validated Quantitative HPLC Method

Validation ParameterTypical Acceptance CriteriaDescriptionSource
Linearity (R²) > 0.995Demonstrates a proportional relationship between detector response and concentration. nih.gov
Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the experimental value to the true value. nih.gov
Precision (RSD%) < 2%Measures the degree of scatter between a series of measurements. nih.gov
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte that can be reliably detected. demarcheiso17025.com
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. demarcheiso17025.com

This interactive table presents standard validation parameters and their acceptance criteria for quantitative analytical methods.

Interlaboratory Comparison and Method Validation in Research Contexts

While a single laboratory can validate a method for its own use, ensuring that a method is rugged and transferable requires interlaboratory comparison, often called a round-robin study. In these studies, identical samples are analyzed by multiple laboratories using the same analytical method. The goal is to assess the method's reproducibility and identify any potential biases that may arise from differences in equipment, reagents, or analyst technique.

For analytical methods developed for N-protected amino acids, an interlaboratory study would involve:

Protocol Distribution: A detailed analytical protocol is shared with all participating laboratories.

Sample Distribution: Homogenous and stable samples of N-Phthaloyl-DL-phenylalanine are sent to each lab.

Data Collection: Each laboratory performs the analysis and reports its results, including quantitative values, chromatograms, and system suitability data.

Statistical Analysis: The results are statistically compared to determine the inter-laboratory precision (reproducibility) and identify any significant deviations.

Such studies are critical for establishing a standard analytical method that can be reliably used across different research groups, ensuring that data is comparable and reproducible throughout the scientific community.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for C19H15NO4, and how can researchers optimize reaction conditions for reproducibility?

  • Methodological Answer : Synthesis often involves cycloaddition or esterification strategies. For example, Cu(OTf)2-catalyzed [3+2] cycloaddition has been used to synthesize derivatives, with optimized conditions including anhydrous solvents, controlled temperature (e.g., 80°C), and inert atmospheres . Reproducibility requires strict control of variables (e.g., catalyst loading, solvent purity) and validation via TLC and spectroscopic techniques (NMR, HRMS). Trial experiments to determine optimal reagent ratios are critical .

Q. How can researchers confirm the structural identity of C19H15NO4 using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Compare observed shifts (e.g., δ 11.98 ppm for -OH in DMSO-d6) with literature values .

  • IR : Key peaks (e.g., 1755 cm<sup>-1</sup> for ester carbonyl) aid functional group identification .

  • Crystallography : Use SHELXL for refinement of X-ray data to resolve bond lengths and angles. Validate with R-factor convergence (<5%) .

  • Tabulated data from multiple techniques reduces ambiguity (Table 1).

    TechniqueKey Data for C19H15NO4Reference
    <sup>1</sup>H NMRδ 8.86 (d, J=2.5 Hz), 4.39 (q, J=7.0 Hz)
    IR1755 cm<sup>-1</sup> (C=O stretch)
    HRMS[M+H]<sup>+</sup> 322.1074 (calculated)

Q. What natural sources yield C19H15NO4, and how can extraction protocols be standardized?

  • Methodological Answer : C19H15NO4 (Cepharadione B) is isolated from Houttuynia cordata . Standardization involves:

  • Extraction : Use polar solvents (e.g., ethanol/water mixtures) under reflux.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization (chloroform-petroleum ether) .
  • Validation : Compare HPLC retention times and spectroscopic data with authenticated samples .

Advanced Research Questions

Q. What mechanistic insights explain the fragmentation pathways of C19H15NO4 in mass spectrometry?

  • Methodological Answer : Fragmentation (e.g., loss of CH3 or CH4O) is studied via collision-induced dissociation (CID) in tandem MS. Researchers should:

  • Perform isotopic labeling (e.g., <sup>13</sup>C) to track fragment origins.
  • Compare experimental data with computational simulations (e.g., DFT calculations of bond dissociation energies) .
  • Analyze stability of intermediates (e.g., radical cations) using kinetic studies .

Q. How can contradictory spectral data (e.g., NMR shifts across solvents) be resolved for C19H15NO4?

  • Methodological Answer :

  • Solvent Effects : Record NMR in multiple solvents (DMSO-d6, CDCl3) to assess hydrogen bonding or aggregation.
  • Dynamic Processes : Variable-temperature NMR detects conformational exchange (e.g., rotamers) .
  • Crystallographic Validation : Resolve tautomeric or stereochemical ambiguities via X-ray diffraction .
  • Cross-reference with literature using databases like SciFinder to identify systematic errors .

Q. What strategies are effective for studying C19H15NO4's enzymatic interactions (e.g., protein phosphatase inhibition)?

  • Methodological Answer :

  • Kinetic Assays : Measure IC50 values using pNPP (para-nitrophenyl phosphate) as a substrate .
  • Docking Studies : Use AutoDock Vina to model binding poses with PTP1B active sites. Validate with mutagenesis (e.g., Cys215Ala) .
  • Selectivity Screening : Test against phosphatase isoforms (e.g., TCPTP vs. PTP1B) to assess specificity .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict C19H15NO4's reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gaps) .
  • MD Simulations : Simulate solvation effects (e.g., in water/DMSO) to study aggregation or degradation pathways.
  • QSPR Models : Corrate computed descriptors (logP, polar surface area) with experimental stability data .

Guidance for Rigorous Research Design

  • Data Contradiction Analysis : Apply triangulation (e.g., spectroscopic, computational, and crystallographic data) to resolve discrepancies .
  • Experimental Reproducibility : Document all parameters (e.g., solvent grades, instrument calibration) and share raw data in supplementary materials .
  • Literature Integration : Use citation tools (EndNote, Zotero) to track prior studies and avoid redundant hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C19H15NO4
Reactant of Route 2
Reactant of Route 2
C19H15NO4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.